ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate
Description
Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a synthetic organic compound characterized by a tetrazole ring substituted with a phenyl group at the 1-position, linked via a methylene amino group to an ethyl oxoacetate moiety. This structure combines the electron-deficient tetrazole ring—known for its metabolic stability and hydrogen-bonding capacity—with the ester functional group, which enhances solubility and reactivity in synthetic applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(1-phenyltetrazol-5-yl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSNNEIMJFUDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Ethyl 2-Oxo-2-(((1-Phenyl-1H-Tetrazol-5-yl)Methyl)Amino)Acetate
Amide Coupling via Ethyl Oxalyl Chloride and Tetrazole Methylamine
This two-step method involves synthesizing (1-phenyl-1H-tetrazol-5-yl)methylamine followed by its reaction with ethyl oxalyl chloride.
Synthesis of (1-Phenyl-1H-Tetrazol-5-yl)Methylamine
The precursor 1-phenyl-1H-tetrazole-5-carbonitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. After quenching with water, the amine is extracted with dichloromethane and purified via column chromatography.
Amide Bond Formation
The amine (1.0 equiv) is reacted with ethyl oxalyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 6 hours, yielding the target compound after aqueous workup and silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75% |
| Reaction Time | 6 hours |
| Purification | Silica gel chromatography (EtOAc/hexane) |
Multi-Component Ugi Reaction
The Ugi four-component reaction enables one-pot synthesis by combining an aldehyde, amine, isocyanide, and carboxylic acid derivative.
Reaction Setup
Benzaldehyde (1.0 equiv), (1-phenyl-1H-tetrazol-5-yl)methylamine (1.0 equiv), tert-butyl isocyanide (1.0 equiv), and ethyl glyoxylate (1.0 equiv) are stirred in methanol at room temperature for 24 hours. The solvent is evaporated, and the crude product is purified via flash chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 24 hours |
| Purification | Flash chromatography (EtOAc/hexane) |
Nucleophilic Substitution of Chloroacetate Derivatives
Adapting methodologies from tetrazole alkylation, this route employs ethyl 2-chloro-2-oxoacetate and (1-phenyl-1H-tetrazol-5-yl)methanol.
Synthesis of (1-Phenyl-1H-Tetrazol-5-yl)Methanol
5-Phenyl-1H-tetrazole is reacted with paraformaldehyde in acetic acid under reflux, followed by reduction with sodium borohydride (NaBH₄).
Alkylation with Ethyl 2-Chloro-2-oxoacetate
The alcohol (1.0 equiv) and ethyl 2-chloro-2-oxoacetate (1.1 equiv) are heated in acetonitrile with potassium carbonate (K₂CO₃) at 80°C for 8 hours. The product is isolated via filtration and recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 64% |
| Reaction Time | 8 hours |
| Purification | Recrystallization (ethanol) |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
- Amide Coupling : Highest yield (75%) but requires pre-synthesized amine.
- Ugi Reaction : Moderate yield (68%) with advantages of modularity.
- Nucleophilic Substitution : Lower yield (64%) due to competing side reactions.
Reaction Conditions
Scalability and Practicality
- The Ugi reaction offers a one-pot approach but demands strict stoichiometric control.
- Amide coupling is scalable but involves hazardous reagents (oxalyl chloride).
Spectroscopic Characterization
Consistent with literature, the compound exhibits:
Chemical Reactions Analysis
Nucleophilic Substitution and Acyl Transfer Reactions
The compound’s α-keto ester group (-CO-COOEt) and tetrazole-linked amide moiety make it highly reactive toward nucleophiles. Key observations include:
-
Amide bond formation : The amino group adjacent to the tetrazole ring participates in nucleophilic acyl substitution with acid chlorides or anhydrides. For example, reactions with ethyl oxalate under basic conditions yield derivatives with extended acyl chains .
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Ester hydrolysis : The ethyl ester group undergoes alkaline hydrolysis to form carboxylic acids, which can further react with amines or alcohols under standard coupling conditions.
Tetrazole-Specific Reactivity
The 1-phenyl-1H-tetrazole moiety contributes unique reactivity:
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Metal chelation : The tetrazole’s nitrogen atoms coordinate with metals like zinc, as demonstrated in enzyme-inhibitor complexes (e.g., replacing water molecules in zinc-containing active sites) .
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π–π stacking : The tetrazole ring engages in non-covalent interactions with aromatic systems, influencing supramolecular assembly in solid-state structures .
Hydrogenation and Catalytic Reduction
While not directly applied to the compound itself, synthesis of its precursors involves:
-
Nitro group reduction : Catalytic hydrogenation (5% Pd/C, H₂ at 1520 mm Hg) converts nitrobenzamide intermediates to aminobenzamides, critical for downstream functionalization .
Multicomponent Reactions
The tetrazole scaffold participates in multicomponent reactions (MCRs), enabling rapid diversification:
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Ugi-type reactions : Combining amines, carbonyl compounds, and azides generates polysubstituted tetrazoles, though specific examples for this compound require further exploration .
Biological Activity and Targeted Modifications
Though beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:
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Anticancer derivatives : Structural analogs with modified acyl groups (e.g., allyl or cyclopropylmethyl substituents) exhibit IC₅₀ values in the micromolar range against cancer cell
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of tetrazole compounds, including ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, exhibit significant anticancer properties. A study demonstrated that tetrazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making these compounds promising candidates for further development in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Tetrazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole moiety enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth. This property suggests potential applications in developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of tetrazole derivatives in models of neurodegenerative diseases. This compound has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Studies
Pharmacokinetic studies of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for drug development as they influence the compound's efficacy and safety profile. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in central nervous system disorders .
Materials Science Applications
Polymer Chemistry
this compound can be utilized in polymer chemistry to synthesize functionalized polymers with enhanced properties. The incorporation of tetrazole groups into polymer matrices can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and biomedical devices .
Sensors and Catalysts
The unique chemical properties of tetrazoles allow their use as sensors for detecting metal ions or other analytes due to their ability to form stable complexes. Additionally, they can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate () and ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate ().
Table 1: Structural and Physicochemical Comparison
Key Findings:
Functional Group Diversity :
- The pyrrolizine-containing analog () replaces the tetrazole with a fused bicyclic system, broadening its pharmacological relevance. The 4-methylbenzoyl group in this compound may modulate electron density and metabolic stability .
Synthetic Flexibility :
- Both tetrazole-based compounds share a common synthetic strategy involving ethyl oxalyl chloride, suggesting scalability. However, the pyrrolizine derivative requires more complex starting materials (e.g., substituted pyrrolizines) .
Biological Activity
Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, an ester functional group, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 289.28 g/mol . The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical agents. It may target specific enzymes involved in metabolic pathways or act as a ligand for receptors implicated in various diseases.
Table 1: Summary of Biological Activities
Case Studies
Research has indicated that compounds containing tetrazole moieties can exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole-containing compounds effectively inhibit the growth of various bacteria by disrupting peptidoglycan biosynthesis .
In another study, derivatives of tetrazole were synthesized and tested against clinically relevant bacterial strains, revealing variable levels of activity depending on structural modifications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrazole derivatives:
Q & A
Basic: What are the recommended synthetic routes for ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves coupling a tetrazole-containing amine with an α-ketoester derivative. A validated approach includes:
- Step 1 : React 1-phenyl-1H-tetrazol-5-amine with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key parameters for optimization: - Temperature control (0–5°C during coupling to minimize side reactions).
- Stoichiometric excess of ethyl oxalyl chloride (1.2–1.5 eq.) to drive the reaction to completion.
Yield improvements are reported using microwave-assisted synthesis (60–80°C, 30 min) .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm the α-ketoester moiety (δ ~170–175 ppm for carbonyl carbons) and tetrazole proton environments (δ ~8.5–9.5 ppm for NH and aromatic protons) .
- X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving disorder in the tetrazole ring. Key steps:
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm) and ester carbonyl (C=O stretch ~1720 cm) .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Docking simulations may overlook solvation. Use explicit solvent models (e.g., TIP3P water) in MD simulations to refine binding poses .
- Conformational Flexibility : Perform conformational clustering (e.g., using RMSD thresholds) to identify dominant binding modes.
- Validation : Cross-check with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking results .
Example workflow:
Generate 10,000 docking poses with AutoDock Vina.
Refine top 50 poses via 100 ns MD simulations.
Compare with ITC-derived values to resolve outliers .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the tetrazole moiety?
Methodological Answer:
- Analog Synthesis : Replace the phenyl group on the tetrazole with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the tetrazole with carboxylate or sulfonamide groups to evaluate metabolic stability .
- Experimental Design :
- Use a standardized assay (e.g., enzyme inhibition at pH 7.4, 37°C) for consistency.
- Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, LogP) with activity .
Advanced: How should researchers address discrepancies in crystallographic data, such as disorder in the tetrazole ring?
Methodological Answer:
- Data Collection : Ensure high-resolution data (<1.0 Å) to resolve positional disorder. Use synchrotron radiation if available .
- Refinement in SHELXL :
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and CCDC Mercury for Hirshfeld surface analysis .
Basic: What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for similar esters) .
- Hydrolytic Sensitivity : Store at −20°C in anhydrous DMSO or under argon. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for ester hydrolysis .
- Light Sensitivity : Use amber vials to prevent photodegradation; validate stability via UV-Vis spectroscopy (λ shifts indicate degradation) .
Advanced: What computational methods are recommended for predicting the compound’s metabolic pathways?
Methodological Answer:
- In Silico Tools :
- Use MetaSite (Molecular Discovery) to predict cytochrome P450 oxidation sites.
- Apply FAME3 for esterase-mediated hydrolysis likelihood .
- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor).
Example workflow:
Predict major metabolites via MetaSite.
Incubate compound with microsomes (37°C, 1 hr).
Analyze via LC-MS/MS to confirm predicted pathways .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies :
- Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Measure via Dixon plots at varying substrate concentrations .
- Fluorescence Quenching : Monitor tryptophan emission (λ = 280 nm) to assess binding-induced conformational changes .
- Site-Directed Mutagenesis : Engineer enzyme active-site residues (e.g., Ser195 in hydrolases) to validate binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
